molecular formula C15H27N5O5 B1671026 e-64 CAS No. 66701-25-5

e-64

Cat. No.: B1671026
CAS No.: 66701-25-5
M. Wt: 357.41 g/mol
InChI Key: LTLYEAJONXGNFG-YVNMAJEFSA-N
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Description

E-64 is an epoxide that can irreversibly inhibit a wide range of cysteine peptidases . It was first isolated and identified from Aspergillus japonicus in 1978 . It has been shown to inhibit many cysteine peptidases such as papain, cathepsin B, cathepsin L, calpain, and staphopain . The low toxic effects of the inhibitor, in addition to its effective mechanism of action, makes this compound a potential template for drugs to treat diseases where high levels of cysteine proteases are the primary cause .


Synthesis Analysis

This compound was isolated from a mold and was proved to consist of each one mole of L-leucine, agmatine, and L-trans-epoxysuccinic acid by the analysis of the digestion products of this compound by pronase . The absolute structure of this compound was assumed to be N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl] agmatine and the identity was established by the comparison with its optical isomer which was obtained synthetically .


Molecular Structure Analysis

This compound possesses a trans-epoxysuccinic acid group coupled to a modified dipeptide . The covalent attachment of this compound to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . The binding modes of this compound with papain, actinidin, cathepsin L, and cathepsin K have been reviewed at the atomic level .


Chemical Reactions Analysis

The covalent attachment of this compound to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . This forms a thioether bond with the thiol of the active cysteine .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C15H27N5O5 and a molecular weight of 357.41 . It is almost neutral electrophoretically showing approximately similar behavior to that of L-leucine . It is soluble in water at 20 mg/mL, clear, colorless to faintly yellow .

Scientific Research Applications

E-64 in e-Science Infrastructure

This compound's applications extend into the realm of e-Science, where it plays a significant role in enabling advanced scientific research. The requirements of an e-Infrastructure, critical for faster, better, and different scientific research capabilities, often involve components like this compound. This is illustrated through application exemplars from the United Kingdom's e-Science Programme, advocating for a service-oriented infrastructure with a focus on semantics (Hey & Trefethen, 2005).

This compound in Lysosomal Research

A key study has shown that this compound, a specific thiol proteinase inhibitor, inhibits lysosomal cathepsins B and L both in vitro and in vivo. This research demonstrated that this compound, when administered in vivo, penetrates into lysosomes of the liver, possibly through permeation rather than endocytosis, making it a valuable tool in lysosomal research (Hashida, Kominami, & Katunuma, 1982).

This compound in Epidermoid Carcinoma Research

This compound-d, a derivative of this compound, has been found to arrest human epidermoid carcinoma A431 cells at mitotic metaphase. This effect is dose-dependent and provides insights into the molecular basis of this phenomenon. This compound-d's interaction with cellular proteins in this context offers valuable information for cancer research (Shoji‐Kasai, Senshu, Iwashita, & Imahori, 1988).

This compound in Platelet Research

E-64d, another derivative of this compound, has been tested for its ability to inhibit calpain activity in intact platelets. This research found that E-64d can enter intact cells and inhibit calpain, a discovery that is significant in the study of blood platelets and related disorders (McGowan, Becker, & Detwiler, 1989).

Mechanism of Action

Target of Action

E-64 is a potent and highly selective inhibitor of cysteine proteases . These proteases play a crucial role in various biological processes, including protein degradation and peptide processing. This compound has been shown to inhibit a wide range of cysteine proteases such as papain, cathepsin B, cathepsin L, calpain, and staphopain .

Mode of Action

This compound acts by forming a thioether bond with the thiol of the active cysteine of the protease . This covalent attachment occurs via a nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide group of this compound . This interaction results in the irreversible inhibition of the protease, preventing it from carrying out its normal function.

Biochemical Pathways

This compound’s inhibition of cysteine proteases affects several biochemical pathways. These proteases are involved in the degradation of proteins and peptides, so their inhibition can disrupt these processes. For example, this compound can inhibit bromelain, trypsin, papain, staphopain, calpain, collagenase, ficain, cathepsin B, H, and L .

Pharmacokinetics

It is known that this compound is an irreversible inhibitor, suggesting that it remains bound to its target proteases for a prolonged period . This could potentially enhance its bioavailability and effectiveness.

Result of Action

The inhibition of cysteine proteases by this compound can lead to a variety of cellular effects. For instance, it has been observed to induce oxidative stress and apoptosis in filarial parasites . This suggests that this compound could potentially be used as a therapeutic agent for diseases where high levels of cysteine proteases are the primary cause .

Safety and Hazards

E-64 may form combustible dust concentrations in air and may cause damage to organs . It is recommended not to breathe the dust and to wash skin thoroughly after handling . In case of exposure or concern, it is advised to call a poison center or doctor .

Biochemical Analysis

Biochemical Properties

E-64 plays a crucial role in biochemical reactions by inhibiting cysteine proteases. It interacts with enzymes like papain, cathepsin B, and calpain through a covalent bond formation with the active site cysteine residue . This interaction is highly specific and does not affect other enzymes containing cysteine residues . This compound is also capable of inhibiting trypsin, although this is less common .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting cysteine proteases, which are involved in protein degradation and turnover . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit programmed cell death and restore antigen and mitogen activity related to normal proliferative responses in T cells obtained from HIV+ donors .

Molecular Mechanism

The molecular mechanism of this compound involves the covalent attachment of the compound to the active site cysteine of cysteine proteases . This attachment occurs via a nucleophilic attack from the thiol group of the cysteine on the epoxide ring of this compound . This results in irreversible inhibition of the enzyme, preventing it from catalyzing further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity for extended periods . Degradation can occur if the compound is not stored properly, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cysteine protease activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits cysteine proteases without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on cellular function and metabolism . Threshold effects have been noted, where a minimum concentration is required to achieve significant inhibition of cysteine proteases .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and turnover. It interacts with enzymes such as papain and cathepsin B, inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels and disrupt normal cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly cell-permeable, allowing it to effectively reach its target enzymes . This compound can interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on cysteine proteases . Targeting signals and post-translational modifications may direct this compound to particular organelles, enhancing its activity and function . This subcellular localization is crucial for the compound’s effectiveness in inhibiting cysteine protease activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'e-64' involves the use of a peptide coupling reaction to form the desired compound.", "Starting Materials": [ "L-3-carboxy-trans-2,3-epoxypropanamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "Cysteine methyl ester hydrochloride", "Triethylamine", "Dimethyl sulfoxide", "Methanol", "Water" ], "Reaction": [ "The first step involves the activation of L-3-carboxy-trans-2,3-epoxypropanamide with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethyl sulfoxide to form an activated ester intermediate.", "Next, cysteine methyl ester hydrochloride is added to the reaction mixture along with triethylamine as a base to facilitate the coupling reaction.", "The reaction is allowed to proceed for several hours at room temperature, and the progress of the reaction is monitored by thin-layer chromatography.", "Once the reaction is complete, the product is purified by column chromatography using a mixture of methanol and water as the eluent.", "The final product, compound 'e-64', is obtained as a white solid with a high degree of purity." ] }

CAS No.

66701-25-5

Molecular Formula

C15H27N5O5

Molecular Weight

357.41 g/mol

IUPAC Name

(3S)-3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9?,10-,11?/m0/s1

InChI Key

LTLYEAJONXGNFG-YVNMAJEFSA-N

Isomeric SMILES

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1C(O1)C(=O)O

SMILES

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O

Appearance

Solid powder

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E 64
E-64
L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane
N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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